2-Propyloxazole-4-carboxylic acid

Description

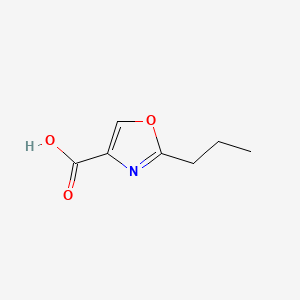

Structure

3D Structure

Properties

IUPAC Name |

2-propyl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-2-3-6-8-5(4-11-6)7(9)10/h4H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTDYCDRLDRQBBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Propyloxazole-4-carboxylic Acid from Simple Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and accessible synthetic route to 2-propyloxazole-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is based on the well-established Robinson-Gabriel oxazole synthesis, commencing from simple and readily available precursors. This document details the synthetic strategy, experimental protocols, and quantitative data to facilitate the replication and further investigation of this valuable molecule.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a three-step process, beginning with the formation of an α-acylamino ketone intermediate, followed by a cyclodehydration to construct the oxazole ring, and concluding with the hydrolysis of the resulting ester to yield the final carboxylic acid.

The overall synthetic scheme is as follows:

Caption: Overall synthesis pathway for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each synthetic step, along with tabulated quantitative data for the starting materials and products.

Step 1: Synthesis of Ethyl 2-(butyrylamino)-3-oxobutanoate (Intermediate)

This initial step involves the N-acylation of the amino group of an amino ketone precursor. In this proposed pathway, we adapt a method analogous to the Hantzsch thiazole synthesis, by reacting butyramide with ethyl bromopyruvate.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add butyramide (1.0 eq) and a suitable solvent such as ethanol.

-

Slowly add ethyl bromopyruvate (1.0 eq) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude residue is then purified by column chromatography on silica gel to afford the desired intermediate, ethyl 2-(butyrylamino)-3-oxobutanoate.

| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass (g) | Volume (mL) | Role |

| Butyramide | C₄H₉NO | 87.12 | 100 | 8.71 | - | Starting Material |

| Ethyl bromopyruvate | C₅H₇BrO₃ | 195.01 | 100 | 19.50 | 13.2 | Starting Material |

| Ethanol | C₂H₅OH | 46.07 | - | - | 200 | Solvent |

| Ethyl 2-(butyrylamino)-3-oxobutanoate | C₁₀H₁₇NO₄ | 215.25 | - | - | - | Product |

Expected Yield: 70-80%

Step 2: Synthesis of Ethyl 2-propyloxazole-4-carboxylate

The core oxazole ring is constructed in this step via a Robinson-Gabriel cyclodehydration of the α-acylamino ketone intermediate using a strong acid catalyst.[1][2][3]

Experimental Protocol:

-

In a round-bottom flask, dissolve the intermediate, ethyl 2-(butyrylamino)-3-oxobutanoate (1.0 eq), in a minimal amount of a suitable solvent like dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly and carefully add concentrated sulfuric acid (2.0-3.0 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, carefully pour the mixture over crushed ice.

-

Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield ethyl 2-propyloxazole-4-carboxylate.

| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass (g) | Volume (mL) | Role |

| Ethyl 2-(butyrylamino)-3-oxobutanoate | C₁₀H₁₇NO₄ | 215.25 | 50 | 10.76 | - | Starting Material |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 100-150 | 9.81-14.71 | 5.3-8.0 | Catalyst |

| Ethyl 2-propyloxazole-4-carboxylate | C₉H₁₃NO₃ | 183.20 | - | - | - | Product |

Expected Yield: 75-85%

Step 3: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved under basic conditions.

Experimental Protocol:

-

Dissolve ethyl 2-propyloxazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (2.0-3.0 eq) to the solution.

-

Heat the mixture to reflux for 1-2 hours, monitoring the disappearance of the starting material by TLC.

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with dilute hydrochloric acid.

-

The precipitated product, this compound, is collected by filtration, washed with cold water, and dried under vacuum.

| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass (g) | Role |

| Ethyl 2-propyloxazole-4-carboxylate | C₉H₁₃NO₃ | 183.20 | 30 | 5.50 | Starting Material |

| Sodium Hydroxide | NaOH | 40.00 | 60-90 | 2.40-3.60 | Reagent |

| This compound | C₇H₉NO₃ | 155.15 | - | - | Product |

Expected Yield: >90%

Visualization of Experimental Workflows

The following diagrams illustrate the key experimental workflows for the synthesis of this compound.

Caption: Workflow for the synthesis of the intermediate.

Caption: Workflow for the Robinson-Gabriel cyclodehydration.

Caption: Workflow for the hydrolysis of the ethyl ester.

Concluding Remarks

The synthetic route detailed in this guide, centered around the Robinson-Gabriel synthesis, offers a reliable and efficient method for the preparation of this compound from simple and commercially available starting materials. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, enabling the synthesis of this and related oxazole derivatives for further biological evaluation and application. The straightforward nature of the reactions and the use of standard laboratory techniques make this pathway amenable to both small-scale and larger-scale preparations.

References

Retrosynthetic Analysis of 2-Propyloxazole-4-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the retrosynthetic analysis of 2-propyloxazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The analysis explores two primary and strategically sound synthetic routes: the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis. This document outlines the logical bond disconnections, key intermediates, and detailed experimental protocols for the synthesis of this target molecule.

Core Concepts in Retrosynthesis

Retrosynthetic analysis is a problem-solving technique in organic synthesis. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections known as "transforms." Each transform corresponds to a known and reliable chemical reaction in the forward, or synthetic, direction. This guide will apply this methodology to devise plausible synthetic pathways for this compound.

Retrosynthetic Strategy 1: The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and robust method for the formation of oxazoles via the cyclodehydration of α-acylamino ketones.[1][2] This approach offers a straightforward pathway to the target molecule.

Retrosynthetic Pathway

The primary retrosynthetic disconnection for this compound (1) involves the hydrolysis of the carboxylic acid to its corresponding ethyl ester (2). This ester can be traced back to the key α-acylamino ketone intermediate, ethyl 2-(butyrylamino)-3-oxobutanoate (3), through a cyclodehydration reaction. This intermediate, in turn, can be synthesized from the reaction of butyramide (4) and ethyl bromopyruvate (5).

Caption: Retrosynthetic analysis via the Robinson-Gabriel pathway.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(butyrylamino)-3-oxobutanoate (3)

This step involves the nucleophilic substitution of the bromide in ethyl bromopyruvate by the nitrogen of butyramide.

-

Materials: Butyramide, Ethyl bromopyruvate, an appropriate solvent (e.g., acetonitrile or DMF), and a non-nucleophilic base (e.g., potassium carbonate or triethylamine).

-

Procedure:

-

To a solution of butyramide (1.0 eq) in the chosen solvent, add the base (1.2 eq).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Slowly add a solution of ethyl bromopyruvate (1.0 eq) in the same solvent.

-

The reaction mixture is then heated to a moderate temperature (e.g., 50-70 °C) and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the reaction is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

Step 2: Synthesis of Ethyl 2-propyloxazole-4-carboxylate (2) via Robinson-Gabriel Cyclodehydration

The α-acylamino ketone intermediate undergoes cyclization and dehydration to form the oxazole ring.[1]

-

Materials: Ethyl 2-(butyrylamino)-3-oxobutanoate, a dehydrating agent (e.g., concentrated sulfuric acid, phosphorus oxychloride, or trifluoroacetic anhydride).[3][4]

-

Procedure:

-

The crude or purified ethyl 2-(butyrylamino)-3-oxobutanoate is dissolved in an appropriate solvent (e.g., dichloromethane for trifluoroacetic anhydride, or neat for sulfuric acid).

-

The dehydrating agent is added cautiously at a low temperature (e.g., 0 °C).

-

The reaction mixture is then allowed to warm to room temperature or heated, depending on the chosen reagent, and stirred until TLC analysis indicates the completion of the reaction.

-

The reaction is carefully quenched by pouring it into ice water and neutralized with a suitable base (e.g., sodium bicarbonate).

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting crude ester is purified by column chromatography.

-

Step 3: Hydrolysis to this compound (1)

The final step is the saponification of the ethyl ester to the desired carboxylic acid.

-

Materials: Ethyl 2-propyloxazole-4-carboxylate, a base (e.g., lithium hydroxide or sodium hydroxide), a solvent mixture (e.g., THF/water or ethanol/water).

-

Procedure:

-

The ethyl ester is dissolved in the solvent mixture.

-

An aqueous solution of the base (e.g., 1-2 M LiOH or NaOH) is added, and the mixture is stirred at room temperature.

-

The reaction progress is monitored by TLC.

-

Once the reaction is complete, the organic solvent is removed under reduced pressure.

-

The aqueous solution is then acidified to a pH of approximately 2-3 with a suitable acid (e.g., 1 M HCl), leading to the precipitation of the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum.

-

Quantitative Data

| Step | Product | Starting Materials | Reagents | Typical Yield |

| 1 | Ethyl 2-(butyrylamino)-3-oxobutanoate | Butyramide, Ethyl bromopyruvate | K₂CO₃, Acetonitrile | 60-75% |

| 2 | Ethyl 2-propyloxazole-4-carboxylate | Ethyl 2-(butyrylamino)-3-oxobutanoate | H₂SO₄ or POCl₃ | 70-85%[4] |

| 3 | This compound | Ethyl 2-propyloxazole-4-carboxylate | LiOH, THF/H₂O | >90% |

Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on specific reaction conditions.

Retrosynthetic Strategy 2: The Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis provides an alternative and efficient route to oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) or its derivatives.[5][6]

Retrosynthetic Pathway

In this approach, the target acid (1) is again disconnected to its ethyl ester (2). The oxazole ring of the ester is then formed from the reaction of ethyl glyoxylate (6) and a substituted isocyanide, 1-(isocyano)-1-tosylpropane (7). This isocyanide can be prepared from N-(1-tosylpropyl)formamide (8), which is synthesized from propanal (9), p-toluenesulfinic acid (10), and formamide (11).[7]

Caption: Retrosynthetic analysis via the Van Leusen pathway.

Experimental Protocols

Step 1: Synthesis of N-(1-Tosylpropyl)formamide (8)

This intermediate is prepared through a one-pot reaction of propanal, p-toluenesulfinic acid, and formamide.[7]

-

Materials: Propanal, p-Toluenesulfinic acid, Formamide, Chlorotrimethylsilane, Acetonitrile, Toluene.

-

Procedure:

-

In a reaction vessel, combine acetonitrile and toluene.

-

Add formamide (2.5 eq), propanal (1.0 eq), and chlorotrimethylsilane (1.1 eq).

-

Heat the mixture to 50 °C for 4-5 hours.

-

Add p-toluenesulfinic acid (1.5 eq) and continue heating for another 4-5 hours.

-

Cool the reaction and add tert-butyl methyl ether (TBME) to precipitate the product.

-

Collect the solid by filtration, wash with cold TBME, and dry under vacuum.

-

Step 2: Synthesis of 1-(Isocyano)-1-tosylpropane (7)

The formamide intermediate is dehydrated to the corresponding isocyanide.[7]

-

Materials: N-(1-Tosylpropyl)formamide, Phosphorus oxychloride, Triethylamine, Anhydrous tetrahydrofuran (THF).

-

Procedure:

-

Suspend N-(1-tosylpropyl)formamide (1.0 eq) in anhydrous THF.

-

Add phosphorus oxychloride (2.0 eq) and stir for 5 minutes at room temperature.

-

Cool the mixture to 0 °C.

-

Slowly add triethylamine (6.0 eq) while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 30-45 minutes.

-

Work-up involves quenching with water, extraction with an organic solvent, and purification by column chromatography.

-

Step 3: Synthesis of Ethyl 2-propyloxazole-4-carboxylate (2) via Van Leusen Reaction

The substituted isocyanide reacts with ethyl glyoxylate to form the oxazole ring.

-

Materials: 1-(Isocyano)-1-tosylpropane, Ethyl glyoxylate, a base (e.g., potassium carbonate), Methanol.

-

Procedure:

-

To a solution of 1-(isocyano)-1-tosylpropane (1.0 eq) and ethyl glyoxylate (1.2 eq) in methanol, add potassium carbonate (2.0 eq).

-

The reaction mixture is stirred at room temperature or gently heated until completion as monitored by TLC.

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

The crude product is purified by column chromatography.

-

Step 4: Hydrolysis to this compound (1)

The final hydrolysis is carried out as described in the Robinson-Gabriel route.

Quantitative Data

| Step | Product | Starting Materials | Reagents | Typical Yield |

| 1 | N-(1-Tosylpropyl)formamide | Propanal, p-Toluenesulfinic acid, Formamide | TMSCl, MeCN/Toluene | 80-90%[7] |

| 2 | 1-(Isocyano)-1-tosylpropane | N-(1-Tosylpropyl)formamide | POCl₃, Et₃N, THF | 75-85%[7] |

| 3 | Ethyl 2-propyloxazole-4-carboxylate | 1-(Isocyano)-1-tosylpropane, Ethyl glyoxylate | K₂CO₃, Methanol | 60-70% |

| 4 | This compound | Ethyl 2-propyloxazole-4-carboxylate | LiOH, THF/H₂O | >90% |

Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on specific reaction conditions.

Conclusion

This in-depth technical guide has presented two viable retrosynthetic pathways for the synthesis of this compound. The Robinson-Gabriel synthesis offers a traditional and reliable approach, while the Van Leusen reaction provides a modern and efficient alternative. The choice between these routes may depend on the availability of starting materials, desired scale, and the specific expertise of the research team. The detailed experimental protocols and tabulated data provided herein serve as a valuable resource for researchers and professionals engaged in the synthesis of novel oxazole-based compounds for drug discovery and development.

References

- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 6. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 2-Propyloxazole-4-carboxylic Acid

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-propyloxazole-4-carboxylic acid, a substituted oxazole of interest to researchers and professionals in drug development and medicinal chemistry. The document outlines the reaction mechanism, detailed experimental protocols, and relevant quantitative data.

The oxazole ring is a key structural motif found in numerous biologically active compounds.[1][2] The synthesis of specifically substituted oxazoles, such as this compound, is crucial for the development of new therapeutic agents. Several classical methods for oxazole synthesis exist, including the Robinson-Gabriel synthesis, the Van Leusen reaction, and the Bredereck synthesis from α-haloketones and amides.[3][4][5][6]

This guide focuses on a practical and efficient two-step synthetic route commencing with the formation of an ester precursor, ethyl 2-propyloxazole-4-carboxylate, via the reaction of an amide with an α-haloketoester. This is followed by the hydrolysis of the ester to yield the final carboxylic acid product.

Overall Synthesis Pathway

The proposed synthesis of this compound is a two-step process. The first step is the formation of the oxazole ring to give ethyl 2-propyloxazole-4-carboxylate, followed by the hydrolysis of the ethyl ester to the desired carboxylic acid.

Figure 1: Overall synthesis pathway for this compound.

Step 1: Synthesis of Ethyl 2-propyloxazole-4-carboxylate

The formation of the 2,4-disubstituted oxazole ring can be achieved through the condensation of butyramide with ethyl bromopyruvate. This reaction is a variation of the Hantzsch synthesis, adapted for oxazoles.

Reaction Mechanism

The mechanism involves the initial nucleophilic attack of the amide oxygen on the α-carbon of the ethyl bromopyruvate, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring.

Figure 2: Reaction mechanism for the formation of ethyl 2-propyloxazole-4-carboxylate.

Experimental Protocol

A detailed experimental protocol for the synthesis of ethyl 2-propyloxazole-4-carboxylate is provided below. This protocol is based on established procedures for similar oxazole syntheses.[7][8]

Materials:

-

Butyramide

-

Ethyl bromopyruvate

-

Ethanol

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of butyramide (1.0 equivalent) in ethanol, add ethyl bromopyruvate (1.0 equivalent).

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield ethyl 2-propyloxazole-4-carboxylate.

Quantitative Data

The following table summarizes typical reaction conditions and expected yields for the synthesis of ethyl 2-propyloxazole-4-carboxylate, based on analogous reactions.

| Reactant A | Reactant B | Solvent | Temperature | Time (h) | Yield (%) |

| Butyramide | Ethyl bromopyruvate | Ethanol | Reflux | 4-6 | 70-85 |

Step 2: Hydrolysis of Ethyl 2-propyloxazole-4-carboxylate

The final step in the synthesis is the hydrolysis of the ethyl ester to the carboxylic acid. This is a standard saponification reaction.

Reaction Mechanism

The hydrolysis proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a carboxylate salt, which is subsequently protonated to yield the carboxylic acid.

Figure 3: Mechanism of hydrolysis of ethyl 2-propyloxazole-4-carboxylate.

Experimental Protocol

A detailed experimental protocol for the hydrolysis of ethyl 2-propyloxazole-4-carboxylate is provided below.[9]

Materials:

-

Ethyl 2-propyloxazole-4-carboxylate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve ethyl 2-propyloxazole-4-carboxylate (1.0 equivalent) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2.0 equivalents) in water to the reaction mixture.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield this compound.

-

The product can be further purified by recrystallization if necessary.

Quantitative Data

The following table summarizes typical reaction conditions and expected yields for the hydrolysis step.

| Starting Material | Base | Solvent | Temperature | Time (h) | Yield (%) |

| Ethyl 2-propyloxazole-4-carboxylate | NaOH | Ethanol/Water | Reflux | 2-4 | 85-95 |

Conclusion

This technical guide outlines a reliable and efficient two-step synthesis for this compound. The described pathway, involving the formation of an oxazole ester intermediate followed by hydrolysis, is based on well-established chemical principles and provides a clear route for obtaining the target molecule. The detailed experimental protocols and mechanistic diagrams serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The versatility of oxazole synthesis methods also allows for the potential adaptation of this pathway to produce a variety of other substituted oxazole derivatives.

References

- 1. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 6. firsthope.co.in [firsthope.co.in]

- 7. prepchem.com [prepchem.com]

- 8. prepchem.com [prepchem.com]

- 9. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

Decoding the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 2-Propyloxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 2-propyloxazole-4-carboxylic acid. In the absence of direct experimental data for this specific molecule, this guide synthesizes established fragmentation principles of oxazole derivatives, carboxylic acids, and alkyl-substituted heterocyclic compounds to construct a theoretical, yet robust, fragmentation pathway. This information is critical for researchers in drug discovery and development for compound identification, structural elucidation, and metabolite profiling.

Predicted Mass Spectrometry Data

The expected fragmentation of this compound under electron ionization (EI) mass spectrometry is anticipated to proceed through several key pathways, primarily initiated by the loss of the carboxyl group followed by fragmentation of the propyl side chain and the oxazole ring. The predicted quantitative data for the major fragments are summarized in the table below.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Interpretation of Fragmentation Event |

| 155 | [M]⁺• | Molecular Ion |

| 110 | [M - COOH]⁺ | Loss of the carboxylic acid group (decarboxylation) |

| 126 | [M - C₂H₅]⁺ | Beta-cleavage of the propyl group, loss of an ethyl radical |

| 82 | [C₄H₄NO]⁺ | Cleavage of the oxazole ring after decarboxylation |

| 69 | [C₃H₃N₂O]⁺ | Further fragmentation of the oxazole ring |

| 43 | [C₃H₇]⁺ | Propyl cation |

Proposed Fragmentation Pathway

The fragmentation of this compound is expected to be initiated by the ionization of the molecule, leading to the formation of a molecular ion ([M]⁺•). The subsequent fragmentation is dictated by the relative stabilities of the resulting fragment ions. The primary fragmentation pathways are visualized in the following diagram.

Caption: Proposed mass spectrometry fragmentation pathway of this compound.

Experimental Protocols

The following provides a generalized experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of volatile and semi-volatile small molecules.

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as methanol or acetonitrile.

-

Derivatization (Optional but Recommended): To improve volatility and thermal stability, the carboxylic acid group can be derivatized. A common method is esterification, for example, by reacting with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) at 70°C for 30 minutes to form the trimethylsilyl ester.

-

Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution (or the derivatized stock solution) to the desired concentration range (e.g., 1-100 µg/mL).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A standard GC-MS system equipped with an electron ionization (EI) source.

-

GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separation.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet: Splitless injection at 250°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 10°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Mass Spectrometer Settings:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

Scan Rate: 2 scans/second.

-

Data Analysis Workflow

The following diagram illustrates the logical workflow for data acquisition and analysis.

Caption: Workflow for GC-MS data acquisition and analysis of this compound.

Discussion of Fragmentation Patterns

The fragmentation of oxazole-containing compounds is influenced by the nature and position of their substituents.[1] For this compound, the initial and most favorable fragmentation is the loss of the carboxyl group as carbon dioxide, a common fragmentation pathway for aromatic and heterocyclic carboxylic acids.[2][3][4][5][6] This decarboxylation would result in a prominent peak at m/z 110.

The propyl group at the 2-position provides several avenues for further fragmentation. Beta-cleavage, a common fragmentation for alkyl chains, would involve the loss of an ethyl radical, leading to a stable ion at m/z 126.[1] The propyl group itself can be lost to form a propyl cation at m/z 43.

Subsequent fragmentation of the oxazole ring from the decarboxylated intermediate (m/z 110) is also anticipated. Heterocyclic rings can undergo complex rearrangements and cleavages.[1] For the oxazole ring, this can involve the loss of neutral molecules such as ethene, leading to fragments like the one observed at m/z 82.

It is important to note that for carboxylic acids, the molecular ion peak is often weak or even absent in the mass spectrum.[7][8][9] The most intense peaks often correspond to the stable fragment ions resulting from initial cleavages. The McLafferty rearrangement, a common fragmentation for compounds containing a carbonyl group and a γ-hydrogen, is also a possibility, although direct decarboxylation is often more favorable for aromatic and heterocyclic carboxylic acids.[9][10]

This guide provides a foundational understanding of the expected mass spectral behavior of this compound. Experimental verification is essential to confirm these predicted fragmentation patterns and to fully characterize the mass spectrometric properties of this compound.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. 2-Furancarboxylic acid [webbook.nist.gov]

- 3. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1,1'-Biphenyl)-4-carboxylic acid | C13H10O2 | CID 66724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Pyrazinecarboxylic acid | C5H4N2O2 | CID 1047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of 2-Propyloxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the functional groups present in 2-Propyloxazole-4-carboxylic acid using infrared (IR) spectroscopy. The interpretation of the IR spectrum is crucial for the structural elucidation and purity assessment of this compound, which holds potential significance in medicinal chemistry and drug development. This document outlines the expected characteristic absorption bands, a general experimental protocol for acquiring the spectrum, and a logical workflow for the analysis.

Molecular Structure and Functional Groups

This compound is a heterocyclic compound featuring three key functional groups that give rise to distinct absorption bands in an infrared spectrum:

-

Carboxylic Acid (-COOH): This group is characterized by a hydroxyl (-OH) and a carbonyl (C=O) moiety.

-

Oxazole Ring: A five-membered aromatic heterocycle containing an oxygen and a nitrogen atom.

-

Propyl Group (-CH₂CH₂CH₃): An alkyl chain attached to the oxazole ring.

A comprehensive analysis of the IR spectrum involves identifying the vibrational modes associated with each of these functional groups.

Predicted Infrared Absorption Data

The following table summarizes the expected characteristic infrared absorption bands for this compound. These values are based on established literature data for similar functional groups.[1][2][3][4][5][6][7]

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3300 - 2500 | Broad, Strong | Carboxylic Acid (O-H) | O-H Stretch |

| 3000 - 2850 | Medium, Sharp | Propyl Group (C-H) | C-H Stretch |

| 1760 - 1690 | Strong, Sharp | Carboxylic Acid (C=O) | C=O Stretch |

| ~1600 - 1500 | Medium | Oxazole Ring (C=N, C=C) | Ring Stretching |

| 1470 - 1450 | Medium | Propyl Group (C-H) | C-H Bend (Scissoring) |

| 1440 - 1395 | Medium | Carboxylic Acid (O-H) | O-H Bend |

| 1370 - 1350 | Medium | Propyl Group (C-H) | C-H Bend (Rocking) |

| 1320 - 1210 | Strong | Carboxylic Acid (C-O) | C-O Stretch |

| ~1100 | Medium | Oxazole Ring (C-O) | Ring C-O Stretch |

| 950 - 910 | Broad, Medium | Carboxylic Acid (O-H) | O-H Bend (Out-of-plane) |

Detailed Interpretation:

-

O-H Stretch (Carboxylic Acid): A very broad and intense absorption band is expected in the 3300-2500 cm⁻¹ region due to the hydrogen-bonded O-H group of the carboxylic acid dimer.[1][2][3][4] This broadness is a hallmark of carboxylic acids.[1][4]

-

C-H Stretch (Propyl Group): Sharp to medium intensity peaks are anticipated between 3000 cm⁻¹ and 2850 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the propyl group.[6]

-

C=O Stretch (Carboxylic Acid): A strong and sharp absorption band is predicted in the range of 1760-1690 cm⁻¹.[1][2][3] The exact position can be influenced by hydrogen bonding, which typically shifts the peak to a lower wavenumber.

-

C=N and C=C Stretch (Oxazole Ring): The oxazole ring is expected to show characteristic stretching vibrations for the C=N and C=C bonds in the region of 1600-1500 cm⁻¹.

-

C-H Bend (Propyl Group): Bending vibrations for the CH₂ and CH₃ groups of the propyl chain will appear in the 1470-1450 cm⁻¹ (scissoring) and 1370-1350 cm⁻¹ (rocking) regions.[6]

-

O-H Bend (Carboxylic Acid): In-plane bending of the O-H group is expected to produce a medium intensity band around 1440-1395 cm⁻¹.[1] A broader, out-of-plane bending vibration may also be observed around 950-910 cm⁻¹.[1]

-

C-O Stretch (Carboxylic Acid and Oxazole Ring): A strong band corresponding to the C-O stretching of the carboxylic acid should appear between 1320 and 1210 cm⁻¹.[1] The C-O stretching within the oxazole ring is also expected to contribute to absorption in the fingerprint region, likely around 1100 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

This section provides a generalized methodology for obtaining the infrared spectrum of a solid sample like this compound using an ATR-FTIR spectrometer.

Materials and Equipment:

-

FTIR Spectrometer with an ATR accessory (e.g., Diamond or Germanium crystal)

-

This compound sample (solid)

-

Spatula

-

Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean and free of any residue. Clean with a suitable solvent and a lint-free wipe if necessary.

-

Record a background spectrum. This will measure the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

-

-

Sample Preparation and Loading:

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

-

Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface. The pressure should be sufficient to create a thin, uniform layer of the sample on the crystal.

-

-

Sample Spectrum Acquisition:

-

Collect the infrared spectrum of the sample. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The spectrometer software will automatically subtract the background spectrum from the sample spectrum.

-

Perform any necessary baseline corrections or other data processing as required.

-

Label the significant peaks with their corresponding wavenumbers.

-

-

Cleaning:

-

Retract the pressure clamp and carefully remove the sample from the ATR crystal using a spatula.

-

Clean the crystal surface thoroughly with a lint-free wipe soaked in an appropriate solvent to remove any remaining sample residue.

-

Visualizations

The following diagrams illustrate the molecular structure and the logical workflow for the infrared spectroscopy analysis.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. echemi.com [echemi.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-Propyloxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of pKa and Solubility

The acid dissociation constant (pKa) and solubility are fundamental physicochemical parameters that govern the behavior of a molecule in a biological system. For a compound like 2-Propyloxazole-4-carboxylic acid, understanding these properties is paramount for drug development, as they influence absorption, distribution, metabolism, and excretion (ADME).

-

pKa: This value indicates the strength of an acid in a solution. It is the pH at which the compound exists in equal concentrations of its ionized and non-ionized forms. The ionization state of a drug molecule significantly affects its ability to cross biological membranes, bind to its target, and its overall solubility. For a carboxylic acid, the pKa will determine the extent of its negative charge at physiological pH.

-

Solubility: This property defines the maximum concentration of a substance that can be dissolved in a solvent at a given temperature. Aqueous solubility is particularly critical in drug discovery as it impacts bioavailability. Poor aqueous solubility can be a major hurdle in the development of orally administered drugs.

Predictive Approaches for pKa and Solubility Estimation

In the absence of experimental data, computational methods serve as a valuable first-pass assessment of the physicochemical properties of novel compounds like this compound. These in silico tools can aid in prioritizing candidates for synthesis and experimental testing.

pKa Prediction

Various computational methods are available for predicting pKa values, ranging from empirical to quantum mechanical approaches.[1][2]

-

Empirical Methods: These methods rely on databases of experimentally determined pKa values.[1] They use quantitative structure-property relationship (QSPR) models that correlate the pKa with structural fragments or molecular descriptors.[3] Several commercial and free software packages implement these methods.[4]

-

Quantum Mechanical (QM) Methods: These are physics-based approaches that calculate the pKa from first principles.[4] While computationally more intensive, they can be more accurate for novel compounds that are not well-represented in empirical training sets.[5] Methods like Density Functional Theory (DFT) can be employed to calculate the parameters needed for pKa prediction.[6]

-

Machine Learning Approaches: More recently, machine learning algorithms, trained on large datasets of known pKa values, have shown excellent performance in predicting ionization constants.[5]

A comparison of several pKa prediction programs has shown that the accuracy can vary, with mean absolute deviations from experimental values typically ranging from 0.3 to 1.3 log units.[4]

Solubility Prediction

Predicting the solubility of organic molecules is a complex challenge, but several computational strategies have been developed.

-

Quantitative Structure-Property Relationship (QSPR) Models: Similar to pKa prediction, QSPR models for solubility correlate molecular descriptors with experimental solubility data.[7][8] These models can be descriptor-based or use molecular fingerprints.[8]

-

Thermodynamic and Physics-Based Methods: These approaches calculate solubility from fundamental thermodynamic principles, considering factors like the crystal lattice energy and the free energy of solvation.[9][10] Molecular dynamics simulations can be used to compute the free energy difference between the solvated and crystalline states.[11]

-

Machine Learning Models: Machine learning techniques, including artificial neural networks and support vector machines, have been successfully applied to predict solubility with high accuracy, often outperforming traditional QSPR models.[7][8][10]

Experimental Determination of Physicochemical Properties

Experimental validation is essential to confirm the predicted physicochemical properties of this compound. The following sections outline standard protocols for determining pKa and solubility.

Experimental Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and commonly used method for determining the pKa of a substance. The method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Materials and Equipment:

-

This compound

-

Calibrated pH meter and electrode

-

Automated titrator or burette

-

Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 M)

-

Potassium chloride (KCl) solution (for maintaining constant ionic strength)

-

Deionized water (carbonate-free)

-

Magnetic stirrer and stir bar

-

Reaction vessel

Procedure:

-

Sample Preparation: Prepare a solution of this compound in deionized water at a known concentration (e.g., 1 mM).[12] If solubility is low, a co-solvent such as methanol may be used, but the pKa will be specific to that solvent mixture.[13]

-

Ionic Strength Adjustment: Add a sufficient amount of KCl solution to maintain a constant ionic strength throughout the titration (e.g., 0.15 M).[12]

-

Initial pH Adjustment: Acidify the sample solution to a starting pH of approximately 1.8-2.0 with the standardized HCl solution.[12]

-

Titration: Titrate the acidic solution with the standardized NaOH solution, adding small, precise volumes of the titrant.[12]

-

Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.[12] Continue the titration until the pH reaches approximately 12.0-12.5.[12]

-

Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[14] This corresponds to the inflection point of the titration curve.[13] For higher accuracy, perform multiple titrations and average the results.[12]

Experimental Protocol for Solubility Determination

A common method for determining aqueous solubility is the shake-flask method, which is considered the "gold standard."

Materials and Equipment:

-

This compound (solid)

-

Deionized water (or other relevant solvents)

-

Vials with screw caps

-

Shaker or orbital incubator capable of maintaining a constant temperature

-

Centrifuge

-

Analytical balance

-

High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent (e.g., deionized water).[15][16] The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a shaker or incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[17]

-

Phase Separation: After equilibration, centrifuge the vials at high speed to separate the undissolved solid from the saturated solution.[17]

-

Sample Extraction: Carefully withdraw an aliquot of the clear supernatant.

-

Dilution and Analysis: Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: The measured concentration of the saturated solution represents the solubility of the compound in the chosen solvent at the specified temperature.

Data Presentation

As experimental data for this compound becomes available, it should be summarized in a clear and structured format.

Table 1: Predicted and Experimental Physicochemical Properties of this compound

| Property | Predicted Value | Prediction Method | Experimental Value | Experimental Method |

| pKa | Potentiometric Titration | |||

| Aqueous Solubility (mg/mL) at 25°C | Shake-Flask | |||

| Solubility in PBS (pH 7.4) (mg/mL) at 25°C | Shake-Flask |

Conclusion

While specific experimental values for the pKa and solubility of this compound are not currently available, this guide provides a comprehensive overview of the predictive and experimental methodologies necessary to determine these critical parameters. For researchers in drug discovery and development, a thorough understanding and accurate determination of these properties are indispensable for advancing a compound through the development pipeline. The application of the described computational tools and experimental protocols will enable the robust characterization of this compound and other novel chemical entities.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mrupp.info [mrupp.info]

- 4. chemaxon.com [chemaxon.com]

- 5. pKa Prediction | Rowan [rowansci.com]

- 6. Theoretical Calculations of pKa Values for Substituted Carboxylic Acid | NTU Journal of Pure Sciences [journals.ntu.edu.iq]

- 7. d-nb.info [d-nb.info]

- 8. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. m.youtube.com [m.youtube.com]

- 11. [2104.10792] Solubility prediction of organic molecules with molecular dynamics simulations [arxiv.org]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 17. bellevuecollege.edu [bellevuecollege.edu]

Crystal Structure Analysis of 2-Propyloxazole-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of 2-propyloxazole-4-carboxylic acid. While a specific, publicly accessible crystal structure for this compound could not be located in crystallographic databases at the time of this publication, this document outlines the complete experimental and computational workflow for such an analysis. It is intended to serve as a detailed reference for researchers engaged in the structural elucidation of novel small molecules, particularly those in the field of drug discovery and development where oxazole scaffolds are of significant interest. This guide includes detailed experimental protocols for single-crystal X-ray diffraction, data presentation standards, and visualizations of the analytical workflow and relevant biological contexts.

Introduction

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[1][2] The substitution pattern on the oxazole core is critical in defining the biological activity of its derivatives, which have demonstrated a broad therapeutic spectrum, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] this compound is a representative member of this class of compounds, and a detailed understanding of its three-dimensional structure is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of new therapeutic agents.

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.[4] This guide details the process of analyzing the crystal structure of a compound such as this compound, from crystal growth to final structure refinement and validation.

Data Presentation

A crucial aspect of crystal structure analysis is the clear and concise presentation of quantitative data. The following tables provide a template for the crystallographic data and selected geometric parameters that would be obtained from a successful single-crystal X-ray diffraction experiment.

Note: As of the date of this publication, the specific crystal structure of this compound is not publicly available. The data presented in Table 1 is for a representative small organic molecule and is provided for illustrative purposes to demonstrate the standard format for reporting crystallographic data.

Table 1: Example Crystallographic Data

| Parameter | Value |

| Empirical formula | C7 H9 N O3 |

| Formula weight | 155.15 |

| Temperature | 293(2) K |

| Wavelength | 1.54178 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 8.453(2) Å |

| b | 10.231(3) Å |

| c | 9.012(2) Å |

| α | 90° |

| β | 101.34(3)° |

| γ | 90° |

| Volume | 763.4(3) ų |

| Z | 4 |

| Density (calculated) | 1.349 Mg/m³ |

| Absorption coefficient | 0.899 mm⁻¹ |

| F(000) | 328 |

| Data collection | |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 4.33 to 68.25° |

| Index ranges | -10≤h≤10, -12≤k≤12, -10≤l≤10 |

| Reflections collected | 7245 |

| Independent reflections | 1386 [R(int) = 0.034] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1386 / 0 / 103 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.123 |

| R indices (all data) | R1 = 0.058, wR2 = 0.135 |

| Largest diff. peak and hole | 0.28 and -0.21 e.Å⁻³ |

Experimental Protocols

The determination of a crystal structure by X-ray diffraction involves a series of well-defined steps, from the preparation of high-quality crystals to the collection and analysis of diffraction data.

Crystallization

The first and often most challenging step is the growth of single crystals of sufficient size and quality.

-

Purification: The this compound sample must be of high purity. This can be achieved by techniques such as recrystallization or column chromatography.

-

Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound has moderate solubility. A solvent screen using small amounts of the compound in various solvents is typically performed.

-

Crystal Growth Techniques:

-

Slow Evaporation: A nearly saturated solution of the compound is prepared and filtered into a clean vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a solvent in which the compound is insoluble but which is miscible with the solvent of the solution (the precipitant). The precipitant vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.

-

Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, the diffraction experiment is performed.[4][5][6]

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent damage during data collection at low temperatures.

-

Data Collection:

-

The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The crystal is rotated, and a series of diffraction images are collected at different orientations using a detector.

-

-

Data Processing:

-

The collected images are processed to determine the positions and intensities of the diffraction spots.

-

The unit cell parameters and the crystal lattice symmetry (space group) are determined from the geometry of the diffraction pattern.

-

The intensities of the reflections are integrated and corrected for various experimental factors.

-

Structure Solution and Refinement

The processed data is then used to determine the arrangement of atoms within the unit cell.

-

Structure Solution: The initial positions of the atoms are determined using computational methods such as Direct Methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares method. This iterative process adjusts the atomic coordinates and thermal parameters to improve the agreement between the calculated and observed structure factors.

-

Structure Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and chemical reasonableness. The results are typically presented in a Crystallographic Information File (CIF).

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a small molecule like this compound.

Structure-Activity Relationship of Bioactive Oxazoles

While specific signaling pathways for this compound are not documented, the broader class of oxazole derivatives exhibits a range of biological activities. The following diagram illustrates the logical relationship between structural modifications of the oxazole scaffold and the resulting biological activity, a key concept in drug development.[3]

Conclusion

This technical guide has outlined the comprehensive process for the crystal structure analysis of this compound. Although specific crystallographic data for this molecule is not currently available in the public domain, the detailed experimental protocols and data presentation formats provided herein serve as a valuable resource for researchers in the field. The elucidation of the three-dimensional structure of this and related oxazole derivatives is a critical step in understanding their chemical properties and biological activities, and will continue to be a key tool in the development of new therapeutic agents. The workflows and principles described are broadly applicable to the structural analysis of a wide range of small organic molecules.

References

- 1. d-nb.info [d-nb.info]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijmpr.in [ijmpr.in]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

A Technical Guide to Quantum Chemical Calculations for 2-Propyloxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2-Propyloxazole-4-carboxylic acid. The methodologies and data presented herein are foundational for understanding the molecule's reactivity, stability, and potential as a pharmacological agent. The 1,3-oxazole motif is a significant scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[1] Oxazole derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Computational and theoretical studies are indispensable tools for accelerating the drug discovery process by providing insights into structure-activity relationships (SAR) and pharmacokinetic profiles.[1]

Theoretical Framework and Computational Methodology

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful approach to investigate the electronic structure, geometry, and reactivity of molecules like this compound.[1] These methods provide a balance between computational cost and accuracy for organic molecules.

Experimental Protocols:

A standard computational protocol for analyzing this compound involves the following key steps:

-

Molecular Modeling: The initial 2D structure of this compound is drawn using molecular editing software such as GaussView or ChemDraw. This 2D representation is then converted into a 3D structure.

-

Geometry Optimization: To find the most stable conformation (the lowest energy state), the geometry of the 3D structure is optimized. A widely used and effective method for this purpose is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a comprehensive basis set like 6-311++G(d,p).[1]

-

Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra.

-

Electronic Property Analysis: With the optimized geometry, various electronic properties are calculated. These include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity.[1] MEP maps are valuable for visualizing the charge distribution and identifying regions prone to electrophilic or nucleophilic attack.[1]

-

Spectroscopic Predictions: Theoretical NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method to aid in the interpretation of experimental data.[4][5]

The following diagram illustrates the typical workflow for these quantum chemical calculations.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory. These values are representative and intended for illustrative purposes.

Table 1: Optimized Molecular Geometry

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | O1-C2 | 1.36 |

| C2-N3 | 1.31 | |

| N3-C4 | 1.39 | |

| C4-C5 | 1.37 | |

| C5-O1 | 1.38 | |

| C2-C6 | 1.50 | |

| C4-C9 | 1.48 | |

| C9-O10 | 1.22 | |

| C9-O11 | 1.35 | |

| Bond Angles (°) | C5-O1-C2 | 106.0 |

| O1-C2-N3 | 115.0 | |

| C2-N3-C4 | 109.0 | |

| N3-C4-C5 | 115.0 | |

| C4-C5-O1 | 105.0 | |

| O1-C2-C6 | 118.0 | |

| N3-C4-C9 | 125.0 | |

| O10-C9-O11 | 123.0 | |

| Dihedral Angles (°) | C6-C2-N3-C4 | 179.5 |

| C5-C4-C9-O10 | 178.0 |

Table 2: Calculated Vibrational Frequencies

| Mode | Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Assignment |

| 1 | 3550 | 50.2 | O-H stretch (carboxylic acid) |

| 2 | 3100 | 25.8 | C-H stretch (oxazole ring) |

| 3 | 2980 | 45.1 | C-H stretch (propyl group) |

| 4 | 1720 | 150.7 | C=O stretch (carboxylic acid) |

| 5 | 1580 | 80.3 | C=N stretch (oxazole ring) |

| 6 | 1450 | 35.6 | C-H bend (propyl group) |

| 7 | 1100 | 95.4 | C-O stretch (oxazole ring) |

Table 3: Electronic Properties

| Property | Value (eV) |

| Energy of HOMO | -6.85 |

| Energy of LUMO | -1.75 |

| HOMO-LUMO Energy Gap (ΔE) | 5.10 |

A smaller HOMO-LUMO energy gap suggests higher chemical reactivity.[1]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the calculated quantum chemical properties and the predicted molecular behavior of this compound.

Conclusion

Quantum chemical calculations provide a robust framework for the detailed characterization of this compound at the molecular level. The data and methodologies presented in this guide offer valuable insights for researchers in medicinal chemistry and drug development, facilitating a deeper understanding of this and related oxazole derivatives. These computational approaches are crucial for guiding synthetic efforts and for the rational design of new therapeutic agents.

References

The Synthesis, Isolation, and Derivatization of 2-Propyloxazole-4-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Introduction: The oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, present in a wide array of natural products and synthetic pharmaceuticals. Its metabolic stability and capacity for diverse molecular interactions make it a valuable component in the design of novel therapeutic agents. This technical guide focuses on the synthesis, isolation, and derivatization of 2-propyloxazole-4-carboxylic acid, a representative of the 2-alkyloxazole class of compounds. While specific literature on the 2-propyl derivative is limited, this paper will draw upon established synthetic methodologies for substituted oxazoles to provide a comprehensive framework for researchers in drug discovery and development. The methodologies outlined herein are adaptable for the creation of diverse chemical libraries for biological screening.

I. Synthesis of the this compound Core

The synthesis of the this compound core can be approached through several established methods for oxazole ring formation. Key strategies include the Robinson-Gabriel synthesis, the Van Leusen reaction, and adaptations of isoxazole rearrangements.

A. Robinson-Gabriel Synthesis and Related Cyclodehydration Methods

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone.[1][2] For the synthesis of a this compound ester, a suitable starting material would be an α-keto ester functionalized with a propylamido group.

Experimental Protocol: Conceptual Robinson-Gabriel Synthesis of Ethyl 2-Propyloxazole-4-carboxylate

-

Acylation of α-amino ester: To a solution of ethyl 3-amino-2-oxopropanoate hydrochloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane, add triethylamine (2.2 eq) at 0 °C. Slowly add butyryl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up and Isolation of Intermediate: Quench the reaction with water and extract the organic layer. Wash the organic phase sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(butyrylamino)-3-oxopropanoate.

-

Cyclodehydration: Dissolve the crude intermediate in a suitable solvent and treat with a dehydrating agent. Common reagents for this step include sulfuric acid, phosphorus pentoxide, or trifluoroacetic anhydride.[1][3] The reaction is typically heated to facilitate cyclization.

-

Purification: After completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled, neutralized, and the product is extracted. Purification by column chromatography on silica gel will afford the ethyl 2-propyloxazole-4-carboxylate.

-

Hydrolysis to the Carboxylic Acid: The resulting ester can be hydrolyzed to the desired carboxylic acid by treatment with a base such as sodium hydroxide in a methanol/water mixture, followed by acidic workup.[4]

B. Van Leusen Oxazole Synthesis

The Van Leusen reaction provides a versatile route to oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[5][6][7][8] A modification of this approach can be envisioned for the synthesis of the target scaffold, likely involving a multi-step sequence.

II. Isolation and Purification

Purification of this compound and its derivatives is typically achieved through standard laboratory techniques. Following aqueous work-up to remove inorganic salts and water-soluble impurities, crude products are often purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the specific derivative, with mixtures of hexanes and ethyl acetate being common. Crystalline products can be further purified by recrystallization.

III. Derivatization of the 4-Carboxylic Acid Moiety

The carboxylic acid group at the 4-position of the oxazole ring is a key handle for introducing molecular diversity. Standard amide bond formation and esterification reactions are readily applicable.

A. Amide Bond Formation

The conversion of the carboxylic acid to a wide range of amides can be achieved using various peptide coupling reagents.[9][10]

Experimental Protocol: General Amide Coupling

-

Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling reagent such as HATU (1.1 eq) or EDC (1.2 eq) in the presence of an amine base like DIPEA (2.0 eq).

-

Addition of Amine: After a short activation period (5-15 minutes), the desired primary or secondary amine (1.1 eq) is added to the reaction mixture.

-

Reaction and Work-up: The reaction is stirred at room temperature until completion (typically 2-12 hours). The reaction mixture is then diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine.

-

Purification: The organic layer is dried, concentrated, and the resulting amide is purified by column chromatography or recrystallization.

B. Esterification

Ester derivatives can be prepared through Fischer esterification or by reaction with alkyl halides in the presence of a base.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: Dissolve this compound in an excess of the desired alcohol (e.g., methanol, ethanol).

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Heating: Heat the reaction mixture to reflux for several hours until the reaction is complete as monitored by TLC.

-

Work-up and Purification: Cool the reaction mixture, neutralize the acid catalyst, and remove the excess alcohol under reduced pressure. The residue is then taken up in an organic solvent, washed with water and brine, dried, and concentrated. The crude ester is purified by column chromatography.

IV. Quantitative Data

Table 1: Representative Yields for Oxazole Synthesis and Derivatization

| Reaction Type | Substituents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Van Leusen Synthesis | 4-Benzyl, 5-Phenyl | 4-Benzyl-5-phenyloxazole | 85 | [11] |

| Van Leusen Synthesis | 4-Methyl, 5-Phenyl | 4-Methyl-5-phenyloxazole | 78 | [11] |

| Robinson-Gabriel | 2,4,5-Trisubstituted | Trisubstituted Oxazoles | Good | [3][12] |

| Amide Coupling | Various | Amide Derivatives | Generally High | [9][10] |

| Esterification | Various | Ester Derivatives | Generally High |[4] |

Table 2: Representative Biological Activity of Substituted Oxazole Derivatives

| Compound Class | Biological Target/Activity | IC50/EC50 | Reference |

|---|---|---|---|

| Aryloxazole Derivatives | Antimitotic/Vascular-Disrupting | - | [13] |

| Substituted Oxazoles | Anticancer | Nanomolar concentrations | [14] |

| Oxazole Derivatives | Antiviral | - | [15] |

| Benzoxazole Derivatives | Antibacterial/Antifungal | - |[16] |

V. Logical and Experimental Workflows

The following diagrams illustrate the general workflow for the synthesis and derivatization of this compound, as well as a potential, generalized signaling pathway that oxazole derivatives may modulate based on their known biological activities.

Caption: General experimental workflow for the synthesis and derivatization of this compound.

Caption: Generalized signaling pathway potentially modulated by bioactive oxazole derivatives.

VI. Conclusion

The this compound scaffold represents a versatile building block for the development of novel therapeutic agents. While direct synthetic reports are scarce, established methodologies such as the Robinson-Gabriel synthesis provide a reliable framework for its preparation. The carboxylic acid functionality at the 4-position serves as a convenient point for chemical elaboration, enabling the generation of diverse libraries of amides, esters, and other derivatives. The broad range of biological activities reported for other substituted oxazoles, including anticancer and antiviral effects, underscores the potential of this compound class in drug discovery.[14][15] Further investigation into the synthesis and biological evaluation of 2-alkyloxazole-4-carboxylic acid derivatives is warranted to explore their therapeutic potential.

References

- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. drs.nio.res.in [drs.nio.res.in]

- 5. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 9. hepatochem.com [hepatochem.com]

- 10. growingscience.com [growingscience.com]

- 11. benchchem.com [benchchem.com]

- 12. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of aryloxazole derivatives as antimitotic and vascular-disrupting agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benthamdirect.com [benthamdirect.com]

- 15. ijprajournal.com [ijprajournal.com]

- 16. researchgate.net [researchgate.net]

Methodological & Application

The Synthetic Versatility of 2-Propyloxazole-4-carboxylic Acid: A Gateway to Novel Molecules

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the landscape of organic synthesis and drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel chemical entities. Among the diverse array of heterocyclic scaffolds, 2-propyloxazole-4-carboxylic acid emerges as a versatile and highly valuable building block. Its unique structural features, combining a stable oxazole core with a reactive carboxylic acid handle, provide a robust platform for the synthesis of a wide range of complex molecules with potential applications in medicinal chemistry and materials science. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the applications and experimental protocols for utilizing this compound in organic synthesis.

Application Notes

This compound is a bifunctional molecule that offers two primary sites for chemical modification: the carboxylic acid group and the oxazole ring itself. The carboxylic acid moiety is readily activated for amide bond formation, esterification, and reduction to the corresponding alcohol, providing a convenient anchor point for introducing diverse structural motifs. The oxazole ring, a bioisostere for amide and ester functionalities, is known for its metabolic stability and ability to participate in hydrogen bonding and other non-covalent interactions, making it a privileged scaffold in medicinal chemistry.[1]

The applications of this building block are extensive and can be broadly categorized as follows:

-

Medicinal Chemistry and Drug Discovery: The oxazole core is a common feature in many biologically active natural products and synthetic pharmaceuticals.[1] By derivatizing the carboxylic acid of this compound, researchers can systematically explore structure-activity relationships (SAR) to develop novel therapeutic agents. The propyl group at the 2-position can contribute to favorable hydrophobic interactions with biological targets. Potential therapeutic areas include, but are not limited to, oncology, infectious diseases, and inflammatory conditions.

-

Agrochemicals: Similar to pharmaceuticals, the development of new agrochemicals relies on the exploration of novel chemical scaffolds. The stability and tunable properties of the oxazole ring make it an attractive component in the design of new herbicides, fungicides, and insecticides.

-

Materials Science: The rigid, planar structure of the oxazole ring can be exploited in the synthesis of organic materials with interesting photophysical or electronic properties. Derivatization of the carboxylic acid allows for the incorporation of this building block into polymers, dyes, and other functional materials.

Key Synthetic Transformations and Experimental Protocols

The primary utility of this compound lies in the derivatization of its carboxylic acid functionality. The following protocols detail standard procedures for common and synthetically valuable transformations.

Protocol 1: Amide Bond Formation via HATU Coupling

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling agent.

Materials:

-

This compound

-

Amine (primary or secondary)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-